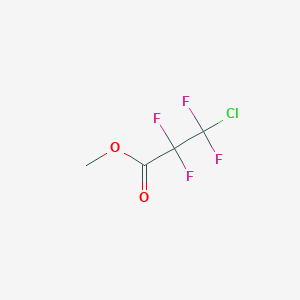

Methyl 3-chloro-2,2,3,3-tetrafluoropropanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-chloro-2,2,3,3-tetrafluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClF4O2/c1-11-2(10)3(6,7)4(5,8)9/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMRYDXPCZSESQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(F)(F)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382115 | |

| Record name | Methyl 3-chloroperfluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127589-63-3 | |

| Record name | Methyl 3-chloroperfluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-Chloro-2,2,3,3-tetrafluoropropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-chloro-2,2,3,3-tetrafluoropropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the plausible synthesis mechanism for methyl 3-chloro-2,2,3,3-tetrafluoropropanoate, a valuable fluorinated building block in the development of novel pharmaceuticals and agrochemicals. While a definitive, publicly available, step-by-step synthesis protocol is not readily found in the literature, this document outlines a scientifically sound and detailed synthetic route based on the well-established principles of free-radical telomerization of tetrafluoroethylene (TFE). This guide includes a proposed reaction mechanism, a detailed experimental protocol, and a summary of expected quantitative data. Furthermore, visualizations of the reaction pathway and experimental workflow are provided to facilitate a deeper understanding of the process.

Introduction

Fluorinated organic molecules play a pivotal role in modern drug discovery and materials science. The unique properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, make fluorinated synthons highly sought after. This compound is one such building block, offering a versatile scaffold for the introduction of a fluorinated propyl chain with a reactive ester functionality. Its synthesis, however, is not trivial and relies on specialized techniques in organofluorine chemistry. This guide elucidates a probable synthesis pathway via the free-radical telomerization of tetrafluoroethylene.

Proposed Synthesis Mechanism

The most plausible route for the synthesis of this compound involves a multi-step process initiated by the free-radical addition of a chlorine-containing telogen to tetrafluoroethylene (TFE). A subsequent hydrolysis and esterification sequence yields the final product.

The overall transformation can be represented as:

CF2=CF2 + CCl4 + CH3OH → Cl(CF2CF2)CCl3 → ClCF2CF2COOH → ClCF2CF2COOCH3

A key step in this proposed synthesis is the telomerization of tetrafluoroethylene with carbon tetrachloride (CCl4), which serves as the source of the chlorine atom and the additional carbon. This reaction is typically initiated by a radical initiator, such as a peroxide.

Step 1: Telomerization of Tetrafluoroethylene with Carbon Tetrachloride

This step involves the free-radical chain reaction of TFE and CCl4.

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., dibenzoyl peroxide) to generate radicals. These radicals then abstract a chlorine atom from carbon tetrachloride to form the trichloromethyl radical (•CCl3).

Initiator → 2 R• R• + CCl4 → R-Cl + •CCl3

-

Propagation:

-

The trichloromethyl radical adds to the double bond of tetrafluoroethylene to form a new radical adduct. •CCl3 + CF2=CF2 → CCl3CF2CF2•

-

This new radical abstracts a chlorine atom from another molecule of carbon tetrachloride to form the 1:1 adduct (1,1,1,3-tetrachloro-2,2,3,3-tetrafluoropropane) and regenerate the trichloromethyl radical, which continues the chain. CCl3CF2CF2• + CCl4 → CCl3CF2CF2Cl + •CCl3

-

-

Termination: The chain reaction is terminated by the combination of any two radicals present in the reaction mixture.

2 •CCl3 → C2Cl6 CCl3CF2CF2• + •CCl3 → CCl3CF2CF2CCl3

By controlling the molar ratio of CCl4 to TFE, the formation of the 1:1 adduct can be favored over higher telomers.

Step 2: Hydrolysis of the Trichloromethyl Group

The resulting 1,1,1,3-tetrachloro-2,2,3,3-tetrafluoropropane is then hydrolyzed to the corresponding carboxylic acid, 3-chloro-2,2,3,3-tetrafluoropropanoic acid. This can be achieved under acidic conditions, for example, using fuming sulfuric acid.

CCl3CF2CF2Cl + 2 H2O --(H2SO4)--> HOOC-CF2CF2Cl + 3 HCl

Step 3: Esterification

The final step is the esterification of 3-chloro-2,2,3,3-tetrafluoropropanoic acid with methanol to yield the desired product, this compound. This is a classic Fischer esterification, typically catalyzed by a strong acid.

HOOC-CF2CF2Cl + CH3OH --(H+)--> CH3OOC-CF2CF2Cl + H2O

Data Presentation

The following table summarizes the expected quantitative data for the proposed synthesis, based on typical yields for similar telomerization and esterification reactions found in the literature.

| Step | Reactants | Molar Ratio (Reactant:TFE) | Initiator/Catalyst | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1. Telomerization | TFE, CCl4 | 4:1 | Dibenzoyl Peroxide | 80-100 | 6-8 | 70-80 (of 1:1 adduct) |

| 2. Hydrolysis | CCl3CF2CF2Cl | - | Fuming H2SO4 | 100-120 | 4-6 | 85-95 |

| 3. Esterification | HOOC-CF2CF2Cl, CH3OH | 1:5 | H2SO4 (conc.) | 60-70 | 3-5 | 90-98 |

Experimental Protocols

The following are detailed, representative experimental protocols for each step of the proposed synthesis. Caution: These reactions involve hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol for Step 1: Telomerization of Tetrafluoroethylene with Carbon Tetrachloride

-

Apparatus Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, a gas inlet, a liquid sampling valve, a thermocouple, and a pressure gauge is used.

-

Charging the Reactor: The autoclave is charged with carbon tetrachloride (e.g., 4 moles) and dibenzoyl peroxide (e.g., 0.02 moles).

-

Purging: The autoclave is sealed and purged several times with nitrogen to remove any oxygen.

-

Pressurizing with TFE: Tetrafluoroethylene (e.g., 1 mole) is introduced into the autoclave from a cylinder until the desired pressure is reached.

-

Reaction: The mixture is heated to 80-100 °C with vigorous stirring. The pressure will initially increase and then gradually decrease as the TFE is consumed. The reaction is monitored by observing the pressure drop.

-

Work-up: After the reaction is complete (typically 6-8 hours), the autoclave is cooled to room temperature, and the excess TFE is carefully vented. The crude reaction mixture is then distilled under reduced pressure to isolate the 1,1,1,3-tetrachloro-2,2,3,3-tetrafluoropropane adduct.

Protocol for Step 2: Hydrolysis of 1,1,1,3-tetrachloro-2,2,3,3-tetrafluoropropane

-

Apparatus Setup: A round-bottom flask equipped with a reflux condenser and a dropping funnel is used.

-

Reaction: The 1,1,1,3-tetrachloro-2,2,3,3-tetrafluoropropane (e.g., 1 mole) is placed in the flask. Fuming sulfuric acid (e.g., 2 moles) is added dropwise with stirring.

-

Heating: The mixture is then heated to 100-120 °C for 4-6 hours. The evolution of HCl gas will be observed.

-

Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice. The resulting aqueous solution is extracted with a suitable organic solvent (e.g., diethyl ether). The organic extracts are combined, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation to yield the crude 3-chloro-2,2,3,3-tetrafluoropropanoic acid.

Protocol for Step 3: Esterification of 3-chloro-2,2,3,3-tetrafluoropropanoic acid

-

Apparatus Setup: A round-bottom flask equipped with a reflux condenser is used.

-

Reaction: 3-chloro-2,2,3,3-tetrafluoropropanoic acid (e.g., 1 mole) is dissolved in an excess of methanol (e.g., 5 moles). A catalytic amount of concentrated sulfuric acid (e.g., 0.1 moles) is carefully added.

-

Heating: The mixture is heated to reflux (60-70 °C) for 3-5 hours.

-

Work-up: After cooling, the excess methanol is removed by rotary evaporation. The residue is dissolved in diethyl ether and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is then purified by distillation under reduced pressure to obtain pure this compound.

Mandatory Visualizations

Reaction Pathway Diagram

Caption: Proposed three-step synthesis pathway for the target molecule.

Experimental Workflow Diagram

Caption: A logical workflow of the experimental procedure.

Conclusion

This technical guide has detailed a viable and scientifically supported synthesis mechanism for this compound, leveraging the principles of free-radical telomerization. While a specific, validated protocol from a primary literature source remains elusive, the proposed multi-step synthesis provides a strong foundation for researchers and drug development professionals to produce this valuable fluorinated intermediate. The provided experimental protocols, quantitative data estimates, and visual diagrams offer a comprehensive resource for the practical synthesis and understanding of this important chemical entity. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.

Spectroscopic Unveiling of Methyl 3-chloro-2,2,3,3-tetrafluoropropanoate: A Technical Guide

For Immediate Release

This technical guide provides a detailed analysis of the predicted spectroscopic data for Methyl 3-chloro-2,2,3,3-tetrafluoropropanoate, a fluorinated ester of interest to researchers and professionals in drug development and materials science. Due to the current lack of publicly available experimental spectra for this specific compound, this document outlines the theoretically predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it details the standard experimental protocols for the acquisition of such data, providing a comprehensive resource for the analysis of this and similar halogenated compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is predicted to be simple, showing a single peak corresponding to the methyl protons of the ester group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.9 | Singlet | 3H | -OCH₃ |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum is expected to show four distinct signals, representing the four unique carbon environments in the molecule. The chemical shifts are influenced by the electronegative fluorine, chlorine, and oxygen atoms.

| Chemical Shift (δ) ppm | Assignment | Predicted Multiplicity (due to C-F coupling) |

| ~160 | C=O | Triplet |

| ~115 | -CF₂- | Triplet of triplets |

| ~110 | -CF₂Cl | Triplet |

| ~54 | -OCH₃ | Singlet |

¹⁹F NMR (Fluorine NMR): The ¹⁹F NMR spectrum is anticipated to display two multiplets due to the two non-equivalent difluoromethylene (-CF₂-) groups.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| -110 to -120 | Triplet | -CF₂ -C(O)OCH₃ |

| -70 to -80 | Triplet | -CF₂ Cl |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl group of the ester and the carbon-fluorine and carbon-chlorine bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1760 | Strong | C=O stretch (ester) |

| 1200-1000 | Strong | C-F stretch |

| 800-600 | Medium-Strong | C-Cl stretch |

Mass Spectrometry (MS)

The mass spectrum, likely acquired via electron ionization (EI), is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will result in an isotopic pattern for chlorine-containing fragments (M and M+2 peaks in an approximate 3:1 ratio).

| m/z | Proposed Fragment | Notes |

| 194/196 | [M]⁺ | Molecular ion peak with chlorine isotope pattern. |

| 163/165 | [M - OCH₃]⁺ | Loss of the methoxy group. |

| 135 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl group. |

| 109/111 | [CF₂Cl]⁺ | Fragment containing the chlorodifluoromethyl group. |

| 59 | [COOCH₃]⁺ | Methoxycarbonyl fragment. |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These protocols are designed to provide a starting point for researchers and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

A standard approach for acquiring NMR spectra of small organic molecules like this compound involves dissolving the sample in a deuterated solvent.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C NMR; CFCl₃ or a secondary standard for ¹⁹F NMR).

-

Transfer the solution to a 5 mm NMR tube.

¹H, ¹³C, and ¹⁹F NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity.

-

Acquire the spectra using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum. For ¹⁹F NMR, both coupled and decoupled spectra can be informative.

Infrared (IR) Spectroscopy

For a liquid sample, the IR spectrum can be obtained using either transmission or Attenuated Total Reflectance (ATR) methods.

Transmission Method:

-

Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

-

Mount the plates in the spectrometer's sample holder and acquire the spectrum.

ATR Method:

-

Ensure the ATR crystal is clean.

-

Place a small drop of the sample directly onto the crystal.

-

Acquire the spectrum.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique for this volatile compound.

GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

Gas Chromatography: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) and a temperature program to separate the compound from any impurities.

-

Mass Spectrometry: The eluting compound enters the mass spectrometer.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-250).

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a novel halogenated compound like this compound.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. The provided predicted data and experimental protocols will aid researchers in the identification and analysis of this and structurally related molecules. As experimental data becomes available, this guide can be updated to reflect empirical findings.

In-depth Technical Guide: Methyl 3-chloro-2,2,3,3-tetrafluoropropionate (CAS 127589-63-3)

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Structure

Methyl 3-chloro-2,2,3,3-tetrafluoropropionate is a halogenated ester. Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of Methyl 3-chloro-2,2,3,3-tetrafluoropropionate

| Property | Value | Source |

| CAS Number | 127589-63-3 | [1][2][3] |

| Molecular Formula | C4H3ClF4O2 | [1][2][3] |

| Molecular Weight | 194.51 g/mol | [1][2][3] |

| Boiling Point | 86 °C | [1] |

| Density | 1.46 g/cm³ | [4] |

| Refractive Index | n20/D 1.34 | [4] |

Chemical Structure

The structure of Methyl 3-chloro-2,2,3,3-tetrafluoropropionate is characterized by a propyl ester backbone with extensive halogenation.

Chemical Name: Methyl 3-chloro-2,2,3,3-tetrafluoropropanoate[2]

SMILES: COC(=O)C(F)(F)C(F)(F)Cl[2]

InChI: InChI=1S/C4H3ClF4O2/c1-11-2(10)3(6,7)4(5,8)9/h1H3[2]

Synthesis and Reactivity

Synthesis

Detailed, step-by-step experimental protocols for the synthesis of Methyl 3-chloro-2,2,3,3-tetrafluoropropionate are not publicly documented. However, general synthetic strategies for polyfluorinated esters often involve the esterification of the corresponding carboxylic acid or the reaction of an acid halide with an alcohol.

One plausible, though unconfirmed, synthetic route could involve the esterification of 3-chloro-2,2,3,3-tetrafluoropropanoic acid with methanol in the presence of an acid catalyst.

Reactivity

As a halogenated ester, Methyl 3-chloro-2,2,3,3-tetrafluoropropionate is expected to serve as a versatile intermediate in organic synthesis. The presence of fluorine and chlorine atoms significantly influences its reactivity, making it a valuable building block in the preparation of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[4]

Spectroscopic Data

Specific NMR, IR, or Mass Spectrometry data for Methyl 3-chloro-2,2,3,3-tetrafluoropropionate are not available in public spectral databases. The following are predicted characteristics based on the structure and general principles of spectroscopy.

NMR Spectroscopy (Predicted)

-

¹H NMR: A singlet corresponding to the methyl ester protons (-OCH₃) would be expected. The chemical shift would likely be in the range of 3.5-4.0 ppm.

-

¹⁹F NMR: Due to the two distinct fluorine environments (-CF₂- and -CF₂Cl), two multiplets would be anticipated. The coupling between these fluorine atoms would provide structural information.

-

¹³C NMR: Signals for the methyl carbon, the carbonyl carbon, and the two fluorinated carbons would be present.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found in the region of 1735-1750 cm⁻¹. Strong C-F stretching bands would also be prominent, usually in the 1000-1400 cm⁻¹ region.

Mass Spectrometry (Predicted)

The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. Fragmentation would likely involve the loss of the methoxy group (-OCH₃) and cleavage of the carbon-carbon bonds.

Biological Activity and Mechanism of Action

There is no specific information in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways for Methyl 3-chloro-2,2,3,3-tetrafluoropropionate.

In a general context, highly halogenated organic compounds can exhibit toxicological properties. Their persistence in biological systems is a common concern.[5] The biological effects of fluorinated compounds can be complex, with some exhibiting therapeutic properties while others are toxic. The specific effects are highly dependent on the overall molecular structure.

Handling and Safety

For detailed safety and handling information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions for handling similar halogenated compounds include:

-

Working in a well-ventilated area or under a chemical fume hood.[6]

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]

-

Avoiding inhalation, ingestion, and skin contact.[6]

-

Storing in a tightly closed container in a cool, dry place away from incompatible materials.[6]

Logical Relationships and Workflows

The following diagram illustrates a generalized workflow for the characterization of a novel chemical compound like Methyl 3-chloro-2,2,3,3-tetrafluoropropionate.

Caption: General workflow for chemical compound characterization.

References

- 1. Enhanced Elemental Mass Spectrometry of Fluorine and Chlorine via Chemical Ionization in the Afterglow of an Inductively Coupled Plasma - ProQuest [proquest.com]

- 2. researchgate.net [researchgate.net]

- 3. Methyl 3-Chloro-2,2,3,3-tetrafluoropropionate | C4H3ClF4O2 | CID 2782496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of Tailored Perfluoro Unsaturated Monomers for Potential Applications in Proton Exchange Membrane Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]

- 6. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to Methyl 3-chloro-2,2,3,3-tetrafluoropropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloro-2,2,3,3-tetrafluoropropanoate is a fluorinated ester of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique combination of a reactive ester functional group and a polyfluorinated carbon chain imparts desirable properties to molecules, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. This technical guide provides a comprehensive overview of its alternative names, chemical properties, and its role as a synthetic building block. While this compound is primarily utilized as an intermediate, this guide also explores its potential, albeit currently undocumented, role in broader biological contexts.

Nomenclature and Identification

This compound is known by a variety of synonyms and identifiers across different chemical databases and suppliers. A comprehensive list is provided below for ease of reference.

| Identifier Type | Identifier |

| IUPAC Name | This compound[1] |

| CAS Number | 127589-63-3[1] |

| EC Number | 677-550-9[1] |

| PubChem CID | 2782496[1] |

| Molecular Formula | C4H3ClF4O2[1] |

| InChI | InChI=1S/C4H3ClF4O2/c1-11-2(10)3(6,7)4(5,8)9/h1H3[1] |

| InChIKey | YHMRYDXPCZSESQ-UHFFFAOYSA-N[1] |

| SMILES | COC(=O)C(C(F)(F)Cl)(F)F[1] |

Table 1: Alternative Names and Synonyms

| Synonym |

| Methyl 3-Chloro-2,2,3,3-tetrafluoropropionate[1] |

| 3-Chlorotetrafluoropropanoic acid methyl ester[1] |

| Methyl 3-chlorotetrafluoropropionate |

| Propanoic acid, 3-chloro-2,2,3,3-tetrafluoro-, methyl ester[1] |

| Methyl 3-chloroperfluoropropanoate |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. A summary of available quantitative data is presented below.

| Property | Value | Source |

| Molecular Weight | 194.51 g/mol | [1] |

| Density | 1.46 g/cm³ | |

| Boiling Point | 103.4 °C at 760 mmHg | |

| Flash Point | 32.9 °C | |

| Refractive Index | 1.3340 to 1.3390 | |

| Vapor Pressure | 32.3 mmHg at 25°C | |

| LogP | 1.62630 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 6 | |

| Rotatable Bond Count | 3 |

Role in Chemical Synthesis

This compound is primarily used as a versatile building block in organic synthesis. The presence of the ester group allows for a variety of chemical transformations, while the fluorinated backbone can be incorporated into larger molecules to enhance their properties.

General Reactivity and Applications

Proposed Experimental Protocol: Esterification of 3-chloro-2,2,3,3-tetrafluoropropanoic acid

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general procedure can be inferred from standard esterification methods for similar fluorinated carboxylic acids. The following is a proposed laboratory-scale synthesis based on the esterification of the corresponding carboxylic acid.

Reaction:

3-chloro-2,2,3,3-tetrafluoropropanoic acid + Methanol --(H⁺ catalyst)--> this compound + Water

Materials:

-

3-chloro-2,2,3,3-tetrafluoropropanoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve 3-chloro-2,2,3,3-tetrafluoropropanoic acid in an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by fractional distillation to yield pure this compound.

Biological Significance and Applications in Drug Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to improve pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small size can lead to enhanced binding affinity, increased metabolic stability, and improved membrane permeability.

Currently, there is no publicly available information detailing the direct biological activity of this compound or its involvement in specific signaling pathways. Its primary role in drug development is as a synthetic intermediate.

The diagram below illustrates the logical workflow of how a fluorinated building block like this compound is utilized in the drug discovery and development process.

References

An In-depth Technical Guide to the Electrophilic Reactions of Methyl 3-chloro-2,2,3,3-tetrafluoropropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chloro-2,2,3,3-tetrafluoropropanoate is a highly functionalized organic molecule with potential applications in the synthesis of complex fluorinated compounds. This guide provides a comprehensive analysis of its potential electrophilic reactivity. Due to the limited availability of direct experimental data on this specific molecule, this document infers its reactivity based on the established principles of organic chemistry and the known behavior of analogous fluorinated esters and haloalkanes. The inherent electronic properties of the molecule, influenced by the strongly electron-withdrawing fluorine atoms, dictate its reactivity, making it a unique substrate for various transformations. This guide will explore the potential sites of electrophilic attack and the conditions under which such reactions might occur.

Molecular Structure and Electronic Properties

This compound possesses several key functional groups that determine its chemical behavior: a methyl ester, a carbon-chlorine (C-Cl) bond, and a heavily fluorinated carbon backbone. The high electronegativity of the fluorine atoms creates a significant inductive effect, withdrawing electron density from the entire molecule. This electronic pull has a profound impact on the reactivity of the different functional groups.

The primary sites for potential electrophilic and nucleophilic interactions are illustrated in the diagram below.

Figure 1. Predicted electrophilic and nucleophilic sites.

Predicted Electrophilic Reactivity

Based on the molecular structure, the electrophilic reactions of this compound are expected to be limited due to the overall electron-deficient nature of the molecule. However, certain transformations are plausible, particularly those involving activation of the ester functionality or reaction at the less sterically hindered and more electron-rich sites.

Reactions at the Ester Group

The carbonyl carbon of the ester is the most prominent electrophilic site in the molecule. Its electrophilicity is significantly enhanced by the adjacent tetrafluoroethyl group. Consequently, it is susceptible to attack by strong nucleophiles. While the user's query is about electrophilic reactions, it is crucial to understand that the primary reactivity of the ester group is as an electrophile.

Electrophilic attack on the ester oxygen atoms is also a possibility. Protonation or coordination of a Lewis acid to the carbonyl oxygen would further activate the carbonyl carbon towards nucleophilic attack. While not a direct reaction of the molecule with an external electrophile in the traditional sense, this activation is a key step in many ester transformations.

Reactions Involving the C-Cl Bond

The carbon-chlorine bond is another potential site for interaction with electrophiles, particularly strong Lewis acids. A Lewis acid could coordinate to the chlorine atom, facilitating its departure as a chloride ion and generating a carbocation. However, the formation of a carbocation on a carbon atom that is already bonded to two fluorine atoms would be highly unfavorable due to the strong destabilizing inductive effect of the fluorine atoms. Therefore, reactions involving the cleavage of the C-Cl bond via an S(_N)1-type mechanism are unlikely.

Reactions on the Fluorinated Carbon Chain

The carbon-fluorine bonds are exceptionally strong and the fluorine atoms are not good leaving groups, making electrophilic attack on the fluorinated carbons highly improbable. The high bond dissociation energy of C-F bonds makes their cleavage challenging under mild conditions.

Potential Electrophilic Reactions of Analagous Compounds

While specific data for this compound is scarce, we can infer potential reactivity from related fluorinated compounds.

-

Lewis Acid Catalysis: Lewis acids have been shown to catalyze reactions of esters containing trifluoromethyl groups. For instance, Lewis acid-catalyzed ene reactions of esters of 2-trifluoromethylpropenoic acid have been reported. This suggests that under Lewis acidic conditions, this compound could potentially undergo reactions such as Friedel-Crafts acylation if a suitable aromatic substrate is present, although the harsh conditions required might lead to decomposition.

-

Electrophilic Fluorination: It is important to distinguish that in the context of "electrophilic fluorination," the fluorinated compound of interest would typically be generated from a carbon-centered nucleophile reacting with an electrophilic fluorine source (e.g., Selectfluor). The request for electrophilic reactions of the title compound implies it would act as the nucleophile, which is unlikely given its electron-deficient nature.

Experimental Protocols: A General Outlook

As no specific electrophilic reactions for this compound have been documented, detailed experimental protocols cannot be provided. However, for any exploratory work, the following general considerations would be crucial:

-

Anhydrous Conditions: Due to the sensitivity of potential Lewis acid catalysts and reactive intermediates to moisture, all reactions should be carried out under strictly anhydrous conditions using dried solvents and glassware.

-

Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent side reactions with atmospheric oxygen and moisture.

-

Temperature Control: Reactions may require low temperatures to control exotherms and improve selectivity, or elevated temperatures to overcome activation energy barriers. Careful temperature monitoring is essential.

-

Choice of Lewis Acid: The choice of Lewis acid would be critical. Strong Lewis acids like AlCl(_3) or TiCl(_4) might be required for activation, but could also promote decomposition. Milder Lewis acids should also be screened.

-

Solvent Selection: The solvent can have a significant impact on the reaction outcome. A range of aprotic solvents, from non-polar (e.g., hexane) to polar (e.g., dichloromethane, acetonitrile), should be considered.

Data Presentation

Currently, there is no quantitative data available in the public domain regarding the electrophilic reactions of this compound to summarize in a tabular format.

Conclusion

The electrophilic reactivity of this compound is predicted to be limited due to the strong electron-withdrawing nature of the tetrafluoroethyl group. The most probable site for electrophilic interaction is the carbonyl oxygen of the ester group, leading to activation towards nucleophilic attack. Direct electrophilic attack on the carbon skeleton or the C-Cl and C-F bonds is considered unlikely under standard conditions. Future research in this area would require exploration of reactions under strong Lewis acidic conditions or with highly reactive electrophiles. The information presented in this guide, based on the reactivity of analogous compounds, provides a foundational understanding for researchers and professionals in the field of fluorinated compound synthesis and drug development.

An In-depth Technical Guide on the Thermal Stability of Methyl 3-chloro-2,2,3,3-tetrafluoropropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloro-2,2,3,3-tetrafluoropropanoate, with the chemical formula C₄H₃ClF₄O₂, is a fluorinated ester that has garnered interest as a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its unique molecular structure, featuring both chlorine and fluorine atoms, imparts enhanced stability and reactivity, making it a valuable building block in medicinal chemistry and materials science. Understanding the thermal stability of this compound is crucial for its safe handling, storage, and application in various chemical processes, particularly in drug development where precise reaction conditions are paramount.

This technical guide aims to provide a detailed understanding of the expected thermal behavior of this compound, outlines standard experimental protocols for its thermal analysis, and discusses its potential applications in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₃ClF₄O₂ | PubChem |

| Molecular Weight | 194.51 g/mol | PubChem |

| Boiling Point | 103.4 °C at 760 mmHg | LookChem |

| Flash Point | 32.9 °C | LookChem |

| Density | 1.46 g/cm³ | LookChem |

Thermal Stability Analysis

While specific experimental data for this compound is unavailable, the thermal stability of halogenated esters is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Expected Thermal Decomposition Profile:

Based on the thermal decomposition of similar halogenated organic compounds, it is anticipated that the thermal decomposition of this compound would proceed via the elimination of hydrogen halides (HCl and HF) and the breakdown of the ester functional group. The presence of the C-F bond, which is significantly stronger than the C-H bond, likely contributes to a higher thermal stability compared to its non-fluorinated counterparts.

Hazardous decomposition products are expected to include carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.

Experimental Protocols

The following sections describe standard experimental methodologies for assessing the thermal stability of a compound like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

A small sample (typically 5-10 mg) of this compound is placed in a tared TGA pan (e.g., platinum or alumina).

-

The pan is placed in the TGA furnace.

-

The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to study thermal decomposition, or in an oxidative atmosphere like air to study oxidative stability.

-

The mass of the sample is continuously monitored as a function of temperature and time.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition, as a function of temperature.

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated or cooled at a constant rate (e.g., 10 °C/min) over a specified temperature range.

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

The resulting DSC curve (heat flow vs. temperature) will show endothermic peaks for processes like melting and boiling, and exothermic peaks for decomposition.

Visualization of Experimental Workflow

The logical workflow for assessing the thermal stability of this compound is depicted in the following diagram.

References

An In-depth Technical Guide to the Solubility of Methyl 3-chloro-2,2,3,3-tetrafluoropropanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3-chloro-2,2,3,3-tetrafluoropropanoate. While specific quantitative solubility data for this compound is not extensively available in published literature, this document offers a robust theoretical framework for predicting its solubility based on its molecular structure. Furthermore, it presents a detailed, standardized experimental protocol for researchers to determine precise solubility values in various organic solvents. This guide is intended to empower scientists and drug development professionals to effectively utilize this compound in their research by providing both predictive insights and practical methodologies for empirical solubility determination.

Introduction

This compound (CAS No. 127589-63-3) is a halogenated ester with a unique combination of functional groups that influence its physical and chemical properties.[1][2] A thorough understanding of its solubility in organic solvents is critical for a wide range of applications, including reaction chemistry, purification processes, formulation development, and analytical method development. In drug discovery and development, solubility is a pivotal parameter that can impact bioavailability, formulation stability, and overall therapeutic efficacy.[3] This guide addresses the solubility of this compound from both a theoretical and a practical standpoint.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities and intermolecular forces are more likely to be miscible.[4] The molecular structure of this compound provides key insights into its expected solubility.

Molecular Structure:

-

Formula: C₄H₃ClF₄O₂[1]

-

Key Features:

-

Ester Group (-COOCH₃): This group introduces polarity and the capacity for hydrogen bond acceptance.

-

Fluorine Atoms (-F): The high degree of fluorination significantly impacts the molecule's electronic properties and can lead to both hydrophobic and lipophobic characteristics.[5]

-

Chlorine Atom (-Cl): Contributes to the molecule's polarity and overall molecular weight.

-

Intermolecular Forces and Polarity: The presence of the ester group and halogen atoms creates a dipole moment, making this compound a polar molecule. The dominant intermolecular forces are expected to be dipole-dipole interactions and van der Waals forces. The fluorinated nature of the compound may also lead to specific interactions with other fluorinated molecules or solvents.[6]

Predicted Solubility in Organic Solvents

Based on the molecular structure and the principles of solubility, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made. Fluorinated esters are known to have unique solubility profiles, sometimes enhancing solubility with certain salts.[7]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble | The polarity of these solvents aligns well with the polar nature of the ester, facilitating strong dipole-dipole interactions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | These solvents can engage in hydrogen bonding with the oxygen atoms of the ester group, promoting solubility. |

| Nonpolar | Hexane, Toluene, Diethyl ether | Sparingly Soluble to Soluble | While the molecule is polar, the halogenated alkyl chain may allow for some interaction with nonpolar solvents through van der Waals forces. Solubility is expected to be lower than in polar solvents. |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | "Like dissolves like" principle strongly applies here, with favorable interactions between the halogenated solute and solvent. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental method is essential. The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its reliability and accuracy.[8][9]

Principle

An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is determined analytically.

Materials and Equipment

-

This compound (solute)

-

Organic solvents of interest (high purity)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Analytical instrument for quantification (e.g., GC-MS, HPLC-UV)

Detailed Methodology

-

Preparation:

-

Accurately weigh an excess amount of this compound into a vial. The excess should be sufficient to ensure a saturated solution with undissolved solute visible.[8]

-

Add a precise volume of the chosen organic solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[10][11] The time required may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solute to settle.

-

To ensure complete separation of the undissolved solute, centrifuge the vials at a high speed.[3]

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any remaining particulate matter.[3]

-

Accurately weigh the filtered sample.

-

Dilute the filtered sample with a known volume of the appropriate solvent to a concentration within the calibration range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated analytical method (e.g., GC-MS or HPLC-UV).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the solute in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Data Presentation

Once quantitative data has been generated, it should be organized into a clear and concise table for easy comparison.

Table 2: Template for Quantitative Solubility Data of this compound at 25 °C

| Organic Solvent | CAS Number | Solubility (g/L) | Solubility (mol/L) | Method |

| e.g., Acetonitrile | 75-05-8 | [Experimental Value] | [Calculated Value] | Shake-Flask, GC-MS |

| e.g., Dichloromethane | 75-09-2 | [Experimental Value] | [Calculated Value] | Shake-Flask, GC-MS |

| e.g., Methanol | 67-56-1 | [Experimental Value] | [Calculated Value] | Shake-Flask, GC-MS |

| e.g., Toluene | 108-88-3 | [Experimental Value] | [Calculated Value] | Shake-Flask, GC-MS |

| e.g., Hexane | 110-54-3 | [Experimental Value] | [Calculated Value] | Shake-Flask, GC-MS |

Factors Influencing Solubility

It is important to consider that solubility is not a fixed value and can be influenced by several factors:

-

Temperature: For most solid and liquid solutes, solubility increases with temperature. The relationship between temperature and solubility can be described by the van't Hoff equation.[12]

-

Pressure: The effect of pressure on the solubility of liquids in liquids is generally negligible under standard laboratory conditions.[12]

-

Purity of Solute and Solvent: Impurities can significantly alter the measured solubility. Therefore, using high-purity materials is essential for obtaining accurate and reproducible data.[11]

Conclusion

While published quantitative data on the solubility of this compound is scarce, its molecular structure suggests good solubility in a wide range of polar aprotic, polar protic, and halogenated organic solvents, with more limited solubility in nonpolar solvents. For applications requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide offers a reliable method for their determination. This combination of theoretical prediction and practical methodology provides a comprehensive resource for researchers working with this compound.

References

- 1. Methyl 3-Chloro-2,2,3,3-tetrafluoropropionate | C4H3ClF4O2 | CID 2782496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. education.com [education.com]

- 5. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. halocarbon.com [halocarbon.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl 3-chloro-2,2,3,3-tetrafluoropropanoate" molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a concise technical overview of Methyl 3-chloro-2,2,3,3-tetrafluoropropanoate, a fluorinated organic compound of interest in various chemical synthesis applications. Key physicochemical properties are summarized, and general experimental methodologies relevant to its synthesis and analysis are discussed. A logical diagram illustrates the relationship between its nomenclature and fundamental molecular properties.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized in the table below. These properties are essential for understanding its behavior in chemical reactions and analytical procedures.

| Property | Value | Source |

| Molecular Formula | C4H3ClF4O2 | [1][2][3] |

| Molecular Weight | 194.51 g/mol | [1][2][3] |

| IUPAC Name | This compound | [2] |

| CAS Number | 127589-63-3 | [1][2] |

| European Community (EC) Number | 677-550-9 | [1][2] |

Experimental Protocols: Synthesis and Analysis

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in publicly available literature. However, methodologies employed for structurally similar fluorinated and chlorinated esters can provide a foundational approach for researchers.

2.1. Synthesis

The synthesis of related chloropropionate esters often involves the addition of a chlorine source to an unsaturated precursor. For instance, a general method for preparing 3-chloropropionate esters utilizes an acrylate as a starting material in the presence of a lower acid chloride, anhydrous alcohol, and a polymerization inhibitor. The reaction proceeds through an addition mechanism, followed by distillation to purify the final product.

A patented method for a similar compound, methyl 3-chloropropionate, involves the following general steps:

-

Methyl acrylate, anhydrous methanol, and a polymerization inhibitor (like hydroquinone) are mixed in a reaction vessel.

-

Acetyl chloride is added dropwise to the mixture.

-

The reaction is stirred at a controlled temperature for several hours.

-

The resulting product is then purified by distillation.

This approach avoids the direct use of highly corrosive hydrogen chloride gas.

2.2. Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds like this compound.

A general protocol for a related compound, which could be adapted, involves the following:

-

Sample Preparation : Samples are typically dissolved in a suitable anhydrous solvent. For compounds with polar functional groups, a derivatization step, such as silylation, may be necessary to increase volatility.[4]

-

GC-MS System : A standard GC-MS system equipped with a capillary column (e.g., DB-VRX) is used.[5]

-

GC Conditions :

-

Injector : Split/splitless injector.

-

Carrier Gas : Helium.

-

Oven Temperature Program : An initial temperature hold followed by a ramp to a final temperature to ensure separation of components.

-

-

MS Conditions :

-

Ionization : Electron Ionization (EI).

-

Scan Range : A mass-to-charge ratio (m/z) range appropriate for the expected fragments of the analyte and any internal standards.

-

Nuclear Magnetic Resonance (NMR) spectroscopy would also be a critical tool for structural elucidation and purity assessment. ¹H NMR, ¹³C NMR, and ¹⁹F NMR would provide characteristic signals corresponding to the different nuclei in the molecule.

Molecular Identity and Properties

The following diagram illustrates the logical relationship between the chemical name, its structural formula, and its key molecular properties.

References

Methyl 3-chloro-2,2,3,3-tetrafluoropropanoate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Methyl 3-chloro-2,2,3,3-tetrafluoropropanoate. The information is intended for professionals in research and development who may handle this compound.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₄H₃ClF₄O₂ |

| Molecular Weight | 194.51 g/mol |

| Boiling Point | 103.4 °C at 760 mmHg |

| Flash Point | 32.9 °C |

| Density | 1.46 g/cm³ |

| Vapor Pressure | 32.3 mmHg at 25°C |

| Refractive Index | 1.3340 to 1.3390 |

| LogP | 1.62630 |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS hazard classifications.

| Hazard Class | Hazard Statement |

| Flammable liquids | H226: Flammable liquid and vapor |

| Skin corrosion/irritation | H314: Causes severe skin burns and eye damage |

| Serious eye damage/eye irritation | H318: Causes serious eye damage |

Note: This substance is also identified as a per- and polyfluoroalkyl substance (PFAS). While short-chain PFAS were initially considered less bioaccumulative than their long-chain counterparts, recent studies indicate that they may still pose significant health risks and can be more toxic than previously thought.[1][2][3][4]

Toxicological Information

Experimental Protocols for Determining Toxicological Data

The following are summaries of standard OECD guidelines used to determine the toxicity of chemical substances.

Acute Oral Toxicity - OECD Guidelines 420, 423, and 425

These guidelines are used to assess the adverse effects of a substance after a single oral dose.[5][6][7] The primary goal is to determine the dose at which mortality or evident toxicity occurs.[5][6]

-

Principle: A stepwise procedure where the substance is administered to animals at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[6] The response of the animals determines if a higher or lower dose will be used in the next step.

-

Animal Model: Typically, rats are the preferred species.[8]

-

Procedure: The test substance is administered by gavage.[8] Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.[6]

-

Data Collection: Observations include changes in skin, fur, eyes, and behavior.[6] Body weight is recorded, and a gross necropsy is performed at the end of the study.

Skin Corrosion - OECD Guideline 431

This in vitro method uses a reconstructed human epidermis model to assess the potential of a chemical to cause skin corrosion.[9][10][11]

-

Principle: The test chemical is applied topically to the skin tissue model for specific exposure times.[9][12] Cell viability is then measured, typically using an MTT assay, to determine the cytotoxic effect of the chemical.[9][12]

-

Procedure: A decrease in cell viability below a certain threshold indicates that the substance is corrosive.

-

Outcome: This test can be used for hazard identification and classification of corrosive potential, often replacing the need for in vivo animal testing.[9]

Safety and Handling Precautions

Given the flammable and corrosive nature of this compound, strict safety protocols must be followed.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection:

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Body Protection: Wear a lab coat, and for larger quantities or where splashing is possible, use a chemical-resistant apron or suit.

-

-

Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If the ventilation is inadequate, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Handling and Storage

-

Handling:

-

Work in a well-ventilated area, such as a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.[8]

-

Ground and bond containers and receiving equipment to prevent static electricity discharge.

-

Use non-sparking tools.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]

-

Store in an approved flammable liquids storage cabinet.[5]

-

Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

-

Store corrosive materials in appropriate resistant secondary containers.[5]

-

Do not store near heat sources or in direct sunlight.[11]

-

Emergency Procedures

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

After Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors may form explosive mixtures with air. Vapors are heavier than air and may travel to a source of ignition and flash back.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

In the event of a spill, follow a structured emergency procedure to ensure safety and proper cleanup.

Caption: Workflow for responding to a chemical spill.

First Aid Logical Pathway

The following diagram outlines the logical steps for administering first aid following exposure to this compound.

Caption: First aid decision pathway for different exposure routes.

References

- 1. Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ewg.org [ewg.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Frontiers | A Review of Per- and Polyfluorinated Alkyl Substance Impairment of Reproduction [frontiersin.org]

- 5. mynewlab.com [mynewlab.com]

- 6. umanitoba.ca [umanitoba.ca]

- 7. cws.auburn.edu [cws.auburn.edu]

- 8. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 11. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]

- 12. www2.mst.dk [www2.mst.dk]

An In-depth Technical Guide to Methyl 3-chloro-2,2,3,3-tetrafluoropropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chloro-2,2,3,3-tetrafluoropropanoate is a fluorinated ester of significant interest in the chemical and pharmaceutical industries. Its unique physicochemical properties, imparted by the presence of both chlorine and fluorine atoms, make it a valuable intermediate in the synthesis of a variety of complex molecules, including agrochemicals and pharmaceuticals. This technical guide provides a comprehensive review of the available literature on this compound, covering its chemical and physical properties, and known applications. Due to the limited availability of detailed public data, this guide also highlights areas where further research is needed to fully characterize this compound.

Introduction

This compound, with the chemical formula C4H3ClF4O2, is a synthetic organic compound that has garnered attention as a versatile building block in organic synthesis.[1] The presence of a tetrafluorinated carbon chain and a chlorine atom provides a unique combination of reactivity and stability, making it an attractive intermediate for the introduction of fluorinated moieties into larger molecules.[2] Such fluorinated compounds are of high interest in drug development due to their potential to enhance metabolic stability, binding affinity, and bioavailability. This guide aims to consolidate the existing knowledge on this compound and present it in a structured format for researchers and professionals in the field.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C4H3ClF4O2 | [1] |

| Molecular Weight | 194.51 g/mol | [1] |

| CAS Number | 127589-63-3 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Methyl 3-chlorotetrafluoropropionate, 3-Chlorotetrafluoropropanoic acid methyl ester, Methyl 3-chloroperfluoropropanoate | [1] |

| Density | 1.46 g/cm³ | [3] |

| Boiling Point | 103.4 °C at 760 mmHg | [3] |

| Flash Point | 32.9 °C | [3] |

| Refractive Index | 1.3340 to 1.3390 | [3] |

| Vapor Pressure | 32.3 mmHg at 25°C | [3] |

| LogP | 1.62630 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 6 | [3] |

| Rotatable Bond Count | 3 | [3] |

Synthesis and Reactivity

The reactivity of this compound is dictated by the functional groups present: the methyl ester and the chloro- and fluoro- substituents. The ester group can undergo hydrolysis or transesterification. The C-Cl bond is a potential site for nucleophilic substitution reactions, allowing for the introduction of other functional groups. The fluorine atoms are generally unreactive under standard conditions but contribute to the overall electronic properties and stability of the molecule.

Spectroscopic Data

A comprehensive search of scientific databases did not yield publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) specifically for this compound. The acquisition and publication of such data would be highly valuable for the scientific community for unambiguous identification and characterization.

Applications in Research and Drug Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical sectors.[2]

-

Agrochemicals: It is used in the formulation of pesticides and herbicides, where the presence of fluorine can enhance efficacy and stability.[2]

-

Pharmaceuticals: In drug development, it serves as a building block for creating novel therapeutic agents. The introduction of the tetrafluoropropyl group can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate.[2]

Despite these general applications, specific examples of marketed drugs or advanced clinical candidates synthesized directly from this intermediate are not prominently featured in the reviewed literature. No specific signaling pathways or biological targets that this molecule directly interacts with have been identified. Its role appears to be exclusively that of a synthetic precursor.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for either the synthesis of or reactions involving this compound are scarce in the accessible literature. Researchers planning to use this compound would need to rely on general principles of organic synthesis for esterification, nucleophilic substitution, and other relevant transformations. The development and publication of standardized protocols would be a significant contribution to the field.

Safety and Handling

According to the available safety data, this compound is a flammable liquid and vapor.[1] It is also classified as causing severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Logical Relationships and Workflows

The following diagram illustrates the logical position of this compound as an intermediate in a synthetic workflow.

Caption: A generalized synthetic pathway illustrating the role of the title compound.

Conclusion and Future Outlook

This compound is a chemical intermediate with clear potential in the synthesis of valuable fluorinated molecules for the agrochemical and pharmaceutical industries. However, a significant gap exists in the publicly available, detailed scientific literature regarding its synthesis, spectroscopic characterization, and specific applications. Future research efforts should focus on:

-

Developing and publishing detailed and optimized synthetic protocols.

-

Acquiring and disseminating comprehensive spectroscopic data (NMR, IR, MS).

-

Exploring and documenting its use in the synthesis of specific, biologically active molecules and detailing their mechanisms of action.

Addressing these knowledge gaps will undoubtedly facilitate the broader application of this versatile fluorinated building block in scientific research and development.

References

An In-Depth Technical Guide to Methyl 3-chloro-2,2,3,3-tetrafluoropropanoate: From Synthesis to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chloro-2,2,3,3-tetrafluoropropanoate, a halogenated ester, has emerged as a significant building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its unique structural features, including the presence of both chlorine and fluorine atoms, impart desirable physicochemical properties to target compounds, such as enhanced metabolic stability and bioavailability. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, and a summary of its key applications.

Introduction: The Rise of Fluorinated Building Blocks

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the biological activity and pharmacokinetic profile of a compound. This has led to the widespread use of fluorinated building blocks in drug discovery and the development of new crop protection agents.

This compound (CAS No. 127589-63-3) is a prime example of such a building block. While the specific details of its initial discovery and the complete historical timeline of its development are not extensively documented in publicly available literature, its emergence is intrinsically linked to the broader advancements in organofluorine chemistry. The growing demand for novel fluorinated synthons for the life sciences has driven the exploration and commercialization of compounds like this.

Physicochemical and Spectroscopic Data

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₄H₃ClF₄O₂ |

| Molecular Weight | 194.51 g/mol |

| CAS Number | 127589-63-3 |

| Appearance | Colorless liquid |

| Density | 1.46 g/cm³ |

| Boiling Point | 103.4 °C at 760 mmHg |

| Refractive Index | 1.3340 to 1.3390 |

| Flash Point | 32.9 °C |

Table 2: Spectroscopic Data Summary

| Spectroscopy Type | Key Features |

| ¹H NMR | A singlet corresponding to the methyl protons (-OCH₃) is expected. |

| ¹³C NMR | Signals for the methyl carbon, the carbonyl carbon, and the two fluorinated carbons are expected. |

| ¹⁹F NMR | Complex splitting patterns are anticipated due to the presence of four fluorine atoms on adjacent carbons. |

| Mass Spectrometry | The molecular ion peak (M+) and characteristic fragmentation patterns reflecting the loss of functional groups would be observed. |

Synthesis of this compound: Experimental Protocols

Synthesis of the Precursor: 3-chloro-2,2,3,3-tetrafluoropropanoic Acid

The synthesis of the carboxylic acid precursor is a critical first step. The following protocol is a representative method based on patent literature.

Experimental Protocol: Synthesis of 3-chloro-2,2,3,3-tetrafluoropropanoic Acid

-

Materials:

-

N,N-diethyl-2,3,3,3-tetrafluoropropionamide

-

Concentrated Sulfuric Acid (98%)

-

Copper (II) sulfate (catalyst)

-

Water

-

-

Procedure:

-

In a three-necked flask equipped with a stirrer, condenser, and thermometer, combine N,N-diethyl-2,3,3,3-tetrafluoropropionamide (1.0 mol), concentrated sulfuric acid (e.g., 100g), water (e.g., 16g), and a catalytic amount of copper (II) sulfate (e.g., 10.05g).

-

Heat the mixture with stirring to a temperature of 120 °C.

-

Maintain the reaction at this temperature for 6 hours. Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The product, 3-chloro-2,2,3,3-tetrafluoropropanoic acid, can be isolated and purified by distillation.

-

Esterification to this compound

The final step is the esterification of the synthesized carboxylic acid with methanol.

Experimental Protocol: Fischer Esterification

-

Materials:

-

3-chloro-2,2,3,3-tetrafluoropropanoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (catalyst)

-

-

Procedure:

-

In a round-bottom flask, dissolve 3-chloro-2,2,3,3-tetrafluoropropanoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 5-10 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution while cooling in an ice bath.

-

Attach a reflux condenser and heat the reaction mixture to reflux for several hours (typically 4-8 hours). Monitor the reaction by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by distillation.

-

Caption: Synthetic workflow for this compound.

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of a variety of target molecules. Its utility stems from the reactivity of the ester and chloro functionalities, allowing for a range of chemical transformations.

-

Pharmaceutical Synthesis: This compound is utilized in the construction of complex fluorinated molecules that are investigated for their potential as active pharmaceutical ingredients (APIs). The presence of the fluorinated propyl chain can enhance the lipophilicity and metabolic stability of drug candidates.

-

Agrochemical Development: In the agrochemical sector, it is a precursor for novel herbicides and pesticides. The incorporation of fluorine and chlorine atoms can lead to compounds with improved efficacy and a more favorable environmental profile.

-

Materials Science: The unique properties of this fluorinated ester also make it of interest in the development of specialty polymers and materials where chemical resistance and thermal stability are required.

Caption: Key application areas of this compound.

Conclusion